molecular formula C20H16N2O5 B590024 10-Hydroxy Camptothecin-d5 CAS No. 1330277-66-1

10-Hydroxy Camptothecin-d5

Cat. No.: B590024
CAS No.: 1330277-66-1
M. Wt: 369.388
InChI Key: HAWSQZCWOQZXHI-CWDCNSFUSA-N
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Description

10-Hydroxy Camptothecin-d5 is a deuterated derivative of 10-Hydroxy Camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. This compound is primarily derived from the Chinese tree Camptotheca acuminata and other related species. It is widely recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy Camptothecin-d5 typically involves the incorporation of deuterium atoms into the 10-Hydroxy Camptothecin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure homogenization and micro-precipitation are employed to produce nanosuspensions of the compound, enhancing its solubility and stability .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy Camptothecin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reaction efficiency .

Major Products:

Scientific Research Applications

10-Hydroxy Camptothecin-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10-Hydroxy Camptothecin-d5 involves its binding to the DNA topoisomerase I-DNA complex, forming a ternary complex that stabilizes the enzyme-DNA interaction. This prevents the re-ligation of DNA strands, leading to DNA damage and ultimately inducing apoptosis in cancer cells. The molecular targets include DNA topoisomerase I and various pathways involved in DNA replication and repair .

Comparison with Similar Compounds

    Camptothecin: The parent compound from which 10-Hydroxy Camptothecin-d5 is derived.

    Topotecan: A semi-synthetic derivative used in cancer treatment.

    Irinotecan: Another semi-synthetic derivative with potent anticancer activity.

    9-Aminocamptothecin: A derivative with enhanced water solubility and anticancer properties.

    9-Nitrocamptothecin: Known for its improved pharmacokinetic profile .

Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research and drug development, offering insights into the behavior of deuterated compounds and their potential therapeutic applications .

Properties

IUPAC Name

(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWSQZCWOQZXHI-CWDCNSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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